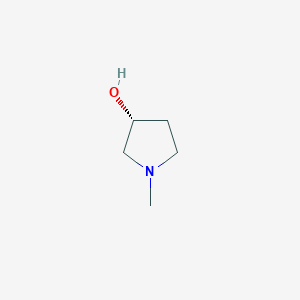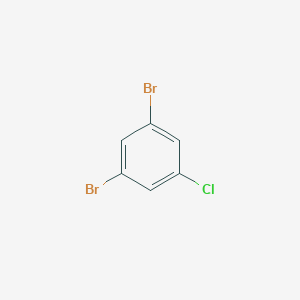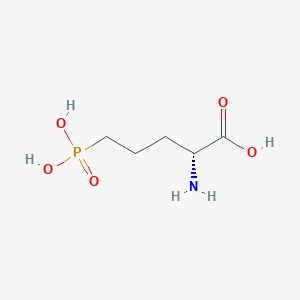
D-AP5
概要
説明
D-2-アミノ-5-ホスホノバレリン酸: (一般的にd-AP5 として知られています) は、N-メチル-D-アスパラギン酸 (NMDA) 受容体の選択的アンタゴニストとして作用する合成化合物です。この受容体は、シナプス可塑性、学習、記憶において重要な役割を果たす中枢神経系におけるグルタミン酸受容体のサブタイプです。 この化合物は、NMDA 受容体の機能とメカニズムを研究するために、神経薬理学的研究で広く使用されています .
科学的研究の応用
Chemistry: d-2-Amino-5-phosphonovaleric acid is used as a tool to study the properties and functions of NMDA receptors in chemical research.
Biology: In biological research, the compound is used to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory. It is also used to study the mechanisms of neurodegenerative diseases and neuroprotection .
Medicine: d-2-Amino-5-phosphonovaleric acid has potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Alzheimer’s disease, and chronic pain. It is used in preclinical studies to evaluate the efficacy of NMDA receptor antagonists .
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting NMDA receptors. It is also used in the production of research reagents and diagnostic tools .
作用機序
D-2-アミノ-5-ホスホノバレリン酸は、NMDA 受容体へのグルタミン酸の結合を競合的に阻害することによって、その効果を発揮します。この阻害は、受容体の活性化とそれに続くニューロンへのカルシウム流入を防ぎます。D-2-アミノ-5-ホスホノバレリン酸による NMDA 受容体の遮断は、学習と記憶プロセスに不可欠なシナプス伝達と可塑性を破壊します。 この化合物は、NMDA 受容体のグルタミン酸結合部位を特異的に標的としています .
生化学分析
Biochemical Properties
5-Phosphono-D-norvaline plays a significant role in biochemical reactions, particularly in the context of NMDA receptor activity . It interacts with the glutamate binding site of NMDA receptors, acting as a competitive antagonist . This interaction disrupts the normal function of the receptors, which are critical for synaptic plasticity, learning, and memory .
Cellular Effects
The effects of 5-Phosphono-D-norvaline on cells are primarily related to its impact on NMDA receptor function . By inhibiting these receptors, 5-Phosphono-D-norvaline can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to block synaptic events and plasticity, which are key processes in neuronal communication and adaptation .
Molecular Mechanism
The molecular mechanism of action of 5-Phosphono-D-norvaline involves its binding to the glutamate site of NMDA receptors . This binding inhibits the activation of the receptors, thereby disrupting the normal flow of ions through the receptor channels . This can lead to changes in neuronal excitability and synaptic transmission .
Metabolic Pathways
5-Phosphono-D-norvaline is involved in the glutamate signaling pathway through its interaction with NMDA receptors
Transport and Distribution
The transport and distribution of 5-Phosphono-D-norvaline within cells and tissues are likely related to its role as an NMDA receptor antagonist
Subcellular Localization
The subcellular localization of 5-Phosphono-D-norvaline is likely to be associated with the location of NMDA receptors, given its role as a receptor antagonist
準備方法
合成経路と反応条件: D-2-アミノ-5-ホスホノバレリン酸の合成は、通常、以下の手順を含みます。
出発物質: 合成は、アミノ酸 L-グルタミン酸から始まります。
リン酸化: L-グルタミン酸のカルボキシル基は保護され、アミノ基はオキシ塩化リンなどのリン酸化剤を使用してリン酸化されます。
加水分解: 保護された中間体は、加水分解されて D-2-アミノ-5-ホスホノバレリン酸を生成します。
工業生産方法: D-2-アミノ-5-ホスホノバレリン酸の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには以下が含まれます。
バルク合成: 大量の出発物質と試薬が使用されます。
精製: 粗生成物は、結晶化またはクロマトグラフィーなどの技術を使用して精製され、高純度レベルが達成されます。
化学反応の分析
反応の種類:
酸化: D-2-アミノ-5-ホスホノバレリン酸は酸化反応を受ける可能性がありますが、これらの反応は一般的に研究されていません。
還元: この化合物は比較的安定しており、容易に還元反応を起こしません。
置換: D-2-アミノ-5-ホスホノバレリン酸は、特にアミノ基で置換反応に参加することができます。
一般的な試薬と条件:
酸化剤: 過酸化水素または過マンガン酸カリウムを酸化反応に使用できます。
還元剤: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを還元反応に使用できます。
置換試薬: さまざまなアルキル化剤を置換反応に使用できます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は対応するオキソ誘導体を与える可能性があり、置換反応はアルキル化誘導体を与える可能性があります .
科学研究の応用
化学: D-2-アミノ-5-ホスホノバレリン酸は、化学研究における NMDA 受容体の特性と機能を研究するためのツールとして使用されます。
生物学: 生物学的研究では、この化合物は、シナプス可塑性、学習、記憶における NMDA 受容体の役割を調査するために使用されます。 神経変性疾患や神経保護のメカニズムを研究するためにも使用されます .
医学: D-2-アミノ-5-ホスホノバレリン酸は、てんかん、アルツハイマー病、慢性疼痛などの神経障害の治療における潜在的な治療的応用があります。 これは、NMDA 受容体アンタゴニストの有効性を評価するために、前臨床研究で使用されています .
産業: この化合物は、NMDA 受容体を標的とする新薬の開発のために、製薬業界で使用されています。 また、研究試薬や診断ツールの製造にも使用されています .
類似化合物との比較
類似化合物:
L-2-アミノ-5-ホスホノバレリン酸 (L-AP5): D-2-アミノ-5-ホスホノバレリン酸のこの異性体は、NMDA 受容体アンタゴニストとしての効力が低いです。
D-2-アミノ-7-ホスホノヘプタン酸 (d-AP7): より長い炭素鎖を持つ別の NMDA 受容体アンタゴニスト。
D-2-アミノ-5-ホスホノペンタン酸 (d-APV): 類似の特性を持つ、密接に関連した化合物。
独自性: D-2-アミノ-5-ホスホノバレリン酸は、NMDA 受容体アンタゴニストとしての高い選択性と効力のために、ユニークです。 これは広く研究されており、さまざまな生理学的および病理学的プロセスにおける NMDA 受容体の役割を理解するために、研究で広く使用されています .
特性
IUPAC Name |
(2R)-2-amino-5-phosphonopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000239 | |
| Record name | 5-Phosphononorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-68-8 | |
| Record name | (-)-2-Amino-5-phosphonovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Norvaline, 5-phosphono- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079055688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phosphononorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Norvaline, 5-phosphono- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-phosphonovalerate, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD39X2NL7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


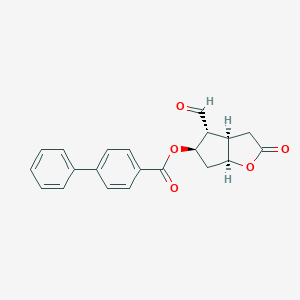
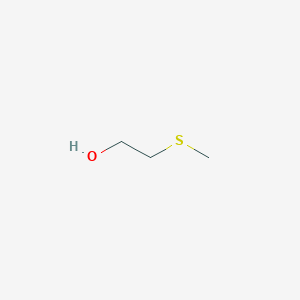
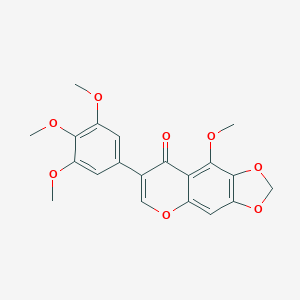
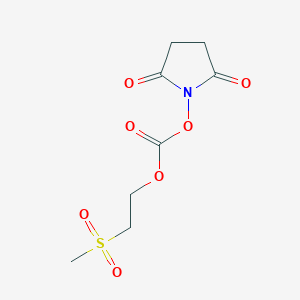
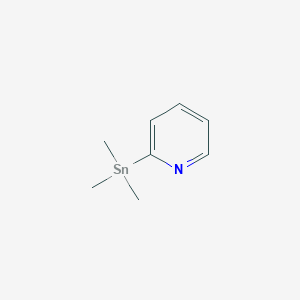
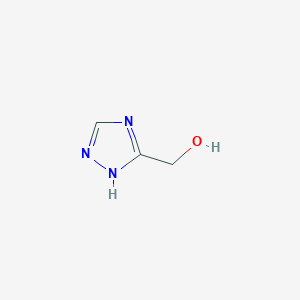
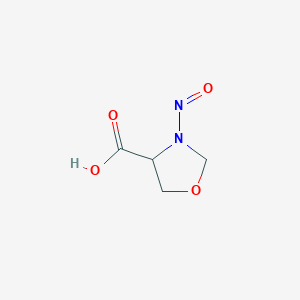
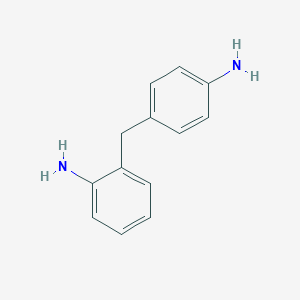
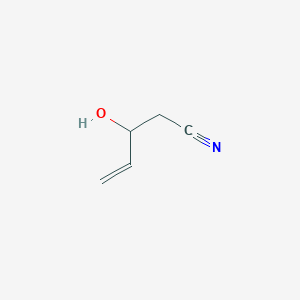
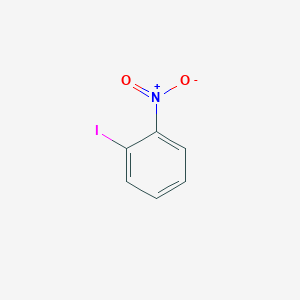
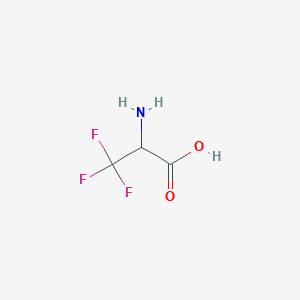
![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)
